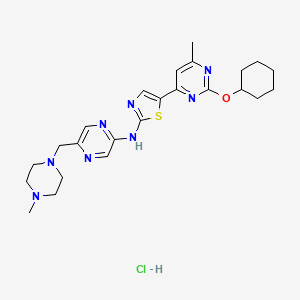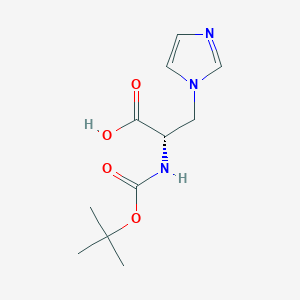
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster is a chemical compound with the molecular formula C16H10O5 It is a derivative of isobenzofuran, a bicyclic compound containing a benzene ring fused to a furan ring
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster typically involves the reaction of phthalic anhydride with benzyl alcohol in the presence of a catalyst. The reaction is carried out under reflux conditions, and the product is purified through recrystallization. The general reaction scheme is as follows:
Phthalic anhydride+Benzyl alcohol→Benzyl 1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate
Industrial Production Methods
In industrial settings, the production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as sulfuric acid or p-toluenesulfonic acid can enhance the reaction rate and yield. The product is then isolated through distillation or crystallization techniques.
化学反応の分析
Types of Reactions
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form carboxylic acids or other oxidized derivatives.
Reduction: Reduction reactions can convert the compound into alcohols or other reduced forms.
Substitution: The benzyl group can be substituted with other functional groups through nucleophilic or electrophilic substitution reactions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are typically used.
Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) are employed under appropriate conditions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield carboxylic acids, while reduction can produce alcohols. Substitution reactions can introduce various functional groups, leading to a wide range of derivatives.
科学的研究の応用
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster has several scientific research applications:
Chemistry: It is used as a building block in the synthesis of more complex organic molecules.
Biology: The compound’s derivatives have been studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Research has explored its use in drug development, particularly for targeting specific molecular pathways.
Industry: The compound is utilized in the production of polymers, resins, and other industrial materials.
作用機序
The mechanism of action of 1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster involves its interaction with specific molecular targets and pathways. For instance, its derivatives may inhibit enzymes or receptors involved in disease processes, leading to therapeutic effects. The exact molecular targets and pathways depend on the specific derivative and its intended application.
類似化合物との比較
Similar Compounds
1,4-Phenylene bis(1,3-dioxo-1,3-dihydroisobenzofuran-5-carboxylate): This compound shares a similar core structure but has different substituents, leading to distinct properties and applications.
Indole derivatives: These compounds also contain aromatic rings and have diverse biological activities, making them useful in various research fields.
Uniqueness
1,3-Dihydro-1,3-dioxo-5-isobenzofurancarboxylicAcidPhenylmethylEster is unique due to its specific structural features and the versatility of its derivatives. Its ability to undergo various chemical reactions and form a wide range of products makes it valuable in synthetic chemistry and drug development.
特性
CAS番号 |
29638-13-9 |
|---|---|
分子式 |
C₁₆H₁₀O₅ |
分子量 |
282.25 |
同義語 |
1,2,4-Benzenetricarboxylic Acid, Cyclic 1,2-Anhydride, Benzyl Ester |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![(3S,4R)-4-(3-methylphenyl)-1-[(2-methylpropan-2-yl)oxycarbonyl]pyrrolidine-3-carboxylic acid](/img/structure/B1142665.png)
![6-Methoxy-1H-pyrazolo[3,4-B]pyridine](/img/structure/B1142666.png)

![7-Bromo-3-iodo-1H-pyrazolo[3,4-c]pyridine](/img/structure/B1142670.png)




